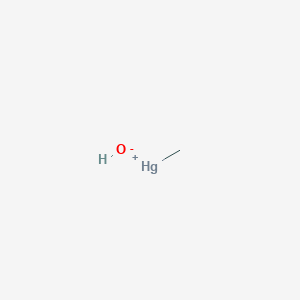

Hydroxymethylmercury

Description

Properties

CAS No. |

1184-57-2 |

|---|---|

Molecular Formula |

CH5HgO |

Molecular Weight |

233.64 g/mol |

IUPAC Name |

methylmercury;hydrate |

InChI |

InChI=1S/CH3.Hg.H2O/h1H3;;1H2 |

InChI Key |

LPOCPIAJEZYHSF-UHFFFAOYSA-N |

SMILES |

C[Hg+].[OH-] |

Canonical SMILES |

C[Hg].O |

melting_point |

279 °F (NTP, 1992) |

Other CAS No. |

1184-57-2 |

physical_description |

Greenish-white powder or flakes with an unpleasant odor. (NTP, 1992) |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

solubility |

1 to 10 mg/mL at 70° F (NTP, 1992) |

Synonyms |

CH(3)HgOH methylmercuric hydroxide methylmercury hydroxide |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Hydroxymethylmercury

Disclaimer: The following document is intended for informational purposes for qualified researchers, scientists, and drug development professionals. Hydroxymethylmercury and other organomercury compounds are extremely toxic and should only be handled by trained personnel in properly equipped facilities with stringent safety protocols in place.[1][2][3][4]

Introduction

Organomercury compounds, characterized by a covalent bond between a carbon and a mercury atom, represent a class of substances with significant historical use in organic synthesis and as biocides.[1] Among these, hydroxymethylmercury (CH₃HgOH) is a simple yet highly reactive and toxic species. It is the hydroxide salt of the methylmercury cation (CH₃Hg⁺), a potent neurotoxin that bioaccumulates in the environment.[4][5] Understanding the synthesis and characterization of hydroxymethylmercury is crucial for toxicological research, the development of remediation strategies, and for historical context in chemical synthesis. This guide provides a detailed overview of the synthesis, characterization, and critical safety considerations for handling this hazardous compound.

PART 1: Synthesis of Hydroxymethylmercury

The synthesis of hydroxymethylmercury typically proceeds through a two-step process, starting from a methylmercuric halide. The most common precursor is methylmercuric iodide (CH₃HgI), which is then converted to the hydroxide.

Step 1: Synthesis of Methylmercuric Iodide

A historical method for preparing alkyl mercuric iodides involves the direct reaction of mercury with an alkyl iodide in the presence of sunlight.[6]

Step 2: Conversion to Hydroxymethylmercury

The conversion of methylmercuric iodide to hydroxymethylmercury is achieved by treating the iodide with a hydroxide source. A classic and effective method involves the use of moist silver oxide (Ag₂O).[6] The reaction proceeds as follows:

2 CH₃HgI + Ag₂O + H₂O → 2 CH₃HgOH + 2 AgI

The insoluble silver iodide (AgI) precipitates out of the solution, driving the reaction to completion. The aqueous solution of methylmercuric hydroxide can then be separated by filtration.[6]

Experimental Protocol: Synthesis of Hydroxymethylmercury

-

Caution: This procedure involves extremely toxic materials and should only be performed in a certified chemical fume hood with appropriate personal protective equipment.

-

Preparation of Moist Silver Oxide: Prepare moist hydrous silver oxide by reacting a solution of silver nitrate with a solution of sodium hydroxide. The resulting precipitate is washed thoroughly with deionized water to remove any residual alkali.

-

Reaction: In a suitable reaction vessel, suspend methylmercuric iodide in water.

-

Addition of Silver Oxide: Add the freshly prepared moist silver oxide to the suspension of methylmercuric iodide.

-

Reaction Conditions: Stir the resulting slurry at a moderately elevated temperature (e.g., 50-60°C) for several hours to ensure complete reaction.[6]

-

Filtration: After the reaction is complete, filter the mixture to remove the precipitated silver iodide and any unreacted silver oxide.

-

Product Isolation: The filtrate contains an aqueous solution of hydroxymethylmercury.[6] The concentration can be determined by titration or spectroscopic methods. If a solid product is desired, careful evaporation of the water under reduced pressure at low temperature is necessary, as organomercury compounds can be volatile and thermally unstable.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of hydroxymethylmercury.

PART 2: Characterization of Hydroxymethylmercury

The structural elucidation and purity assessment of hydroxymethylmercury rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the presence of the methyl group and its attachment to the mercury atom. Both ¹H and ¹⁹⁹Hg NMR are highly informative.

-

¹H NMR: The ¹H NMR spectrum of hydroxymethylmercury is expected to show a sharp singlet for the three equivalent protons of the methyl group.[7][8] The chemical shift of this singlet will be influenced by the electronegativity of the mercury atom. Due to the presence of the NMR-active ¹⁹⁹Hg isotope (spin I = 1/2, 16.87% natural abundance), this singlet will be flanked by "satellite" peaks resulting from the two-bond coupling between the protons and the ¹⁹⁹Hg nucleus (²J(¹⁹⁹Hg-¹H)).[9] The magnitude of this coupling constant is a key diagnostic feature.

-

¹⁹⁹Hg NMR: Direct detection of the ¹⁹⁹Hg nucleus provides a wide chemical shift range, making it very sensitive to the coordination environment of the mercury atom.[9] The chemical shift of hydroxymethylmercury will be characteristic of a methylmercury species with an oxygen-based ligand.[10]

| NMR Data (Expected) | |

| Nucleus | ¹H |

| Chemical Shift (δ) | Singlet, with ¹⁹⁹Hg satellites |

| Coupling Constant | ²J(¹⁹⁹Hg-¹H) ~100-270 Hz[9] |

| Nucleus | ¹⁹⁹Hg |

| Chemical Shift (δ) | Characteristic of CH₃Hg-O compounds |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and isotopic pattern of the compound, confirming its elemental composition.[11][12]

-

Electron Ionization (EI-MS): In EI-MS, the molecular ion peak ([CH₃HgOH]⁺) may be observed. However, fragmentation is common. A prominent fragment would be the methylmercury cation ([CH₃Hg]⁺), which would exhibit a characteristic isotopic pattern due to the multiple isotopes of mercury.

-

Electrospray Ionization (ESI-MS): ESI-MS is a softer ionization technique that is well-suited for analyzing the intact molecule, often as a protonated species or an adduct.[11][13]

| Mass Spectrometry Data (Expected) | |

| Technique | EI-MS or ESI-MS |

| Molecular Ion (M⁺) | m/z corresponding to C₁H₄Hg₁O₁ |

| Key Fragments | [CH₃Hg]⁺, [Hg]⁺ |

| Isotopic Pattern | Characteristic pattern for mercury isotopes |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the molecular vibrations and is useful for identifying characteristic functional groups.[14][15][16]

-

Infrared (IR) Spectroscopy: The IR spectrum of hydroxymethylmercury will show characteristic absorption bands for the O-H stretch, C-H stretches of the methyl group, and the Hg-C stretch. The presence of a broad O-H stretching band would confirm the hydroxide group.

-

Raman Spectroscopy: Raman spectroscopy is often complementary to IR and is particularly useful for observing the symmetric Hg-C stretching vibration.

| Vibrational Spectroscopy Data (Expected) | |

| Vibration | Approximate Frequency (cm⁻¹) |

| O-H stretch | ~3200-3600 (broad) |

| C-H stretch (methyl) | ~2900-3000 |

| Hg-C stretch | ~500-600 |

Characterization Workflow Diagram

Sources

- 1. safety.charlotte.edu [safety.charlotte.edu]

- 2. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 3. concordia.ca [concordia.ca]

- 4. Dimethylmercury - Wikipedia [en.wikipedia.org]

- 5. Methylmercury - Wikipedia [en.wikipedia.org]

- 6. US2914451A - Preparation of organo mercuric compounds - Google Patents [patents.google.com]

- 7. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 8. m.youtube.com [m.youtube.com]

- 9. (Hg) Mercury NMR [chem.ch.huji.ac.il]

- 10. Indirect detection of mercury-199 nuclear magnetic resonance spectra of methylmercury complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lab.rockefeller.edu [lab.rockefeller.edu]

- 12. youtube.com [youtube.com]

- 13. Determination of picomolar levels of methylmercury complexes with low molecular mass thiols by liquid chromatography tandem mass spectrometry and online preconcentration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. jsscacs.edu.in [jsscacs.edu.in]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Chemical and Physical Properties of Hydroxymethylmercury

For Researchers, Scientists, and Drug Development Professionals

Foreword

Hydroxymethylmercury (CH₃HgOH), a significant organometallic compound, stands at the confluence of environmental science, toxicology, and medicine. As the primary form of organic mercury in biological systems, its profound neurotoxicity and bioaccumulative nature demand a thorough understanding of its fundamental chemical and physical characteristics. This guide, designed for the scientific community, provides a comprehensive exploration of hydroxymethylmercury, moving beyond a simple recitation of facts to delve into the causality behind its behavior. By synthesizing established knowledge with insights into experimental methodologies, this document aims to be an essential resource for researchers engaged in toxicology studies, the development of analytical methods, and the creation of potential therapeutic interventions.

Molecular Structure and Chemical Identity

Hydroxymethylmercury, also known as methylmercury(II) hydroxide or methylmercuric hydroxide, is an organometallic cation with the chemical formula [CH₃Hg]⁺, typically found in association with a hydroxide anion (OH⁻)[1]. The core of its structure is a linear C-Hg bond, a characteristic feature of organomercury compounds.

| Property | Value | Source |

| Molecular Formula | CH₄HgO | [2][3] |

| Molecular Weight | 232.63 g/mol | [2][3] |

| CAS Number | 1184-57-2 | [2][4] |

| Synonyms | Methylmercury(II) hydroxide, Methylmercuric hydroxide, Hydroxymethyl mercury | [1][2] |

Synthesis and Characterization

The synthesis of hydroxymethylmercury is a critical procedure for researchers studying its properties and toxicity. A common and effective method involves the conversion of a methylmercury halide, such as methylmercury iodide, to the hydroxide form.

Synthesis Protocol: From Methylmercury Iodide to Hydroxymethylmercury

This protocol is based on the principle of precipitating the halide with a silver salt, leaving the desired hydroxide in solution.

Materials:

-

Methylmercury iodide (CH₃HgI)

-

Silver oxide (Ag₂O)

-

Deionized water

-

Filtration apparatus

Procedure:

-

Preparation of Methylmercury Iodide Suspension: An aqueous suspension of methylmercury iodide is prepared. The concentration will depend on the desired scale of the synthesis[5].

-

Reaction with Silver Oxide: To the stirred suspension of methylmercury iodide, moist silver oxide is added[5]. The reaction proceeds as follows: 2 CH₃HgI + Ag₂O + H₂O → 2 CH₃HgOH + 2 AgI(s)

-

Reaction Conditions: The slurry is stirred at an elevated temperature, typically around 50-60 °C, for several hours to ensure the reaction goes to completion[5].

-

Isolation of Product: The mixture is then filtered to remove the precipitated silver iodide. The filter cake is washed with deionized water to ensure quantitative recovery of the product[5].

-

Final Product: The combined filtrate and washings contain the aqueous solution of methylmercury hydroxide[5]. This solution can be used directly for experiments or carefully concentrated if a higher concentration is required.

Caption: Workflow for the synthesis of hydroxymethylmercury.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the methyl protons (CH₃). The chemical shift will be influenced by the solvent and concentration. The key feature to observe would be the satellite peaks arising from coupling to the ¹⁹⁹Hg isotope (I = 1/2, 16.87% natural abundance). The two-bond coupling constant, ²J(¹⁹⁹Hg-¹H), for methylmercury compounds typically falls in the range of 100-270 Hz[6].

-

¹³C NMR: A single resonance is expected for the methyl carbon. This signal will also exhibit coupling to ¹⁹⁹Hg, with a one-bond coupling constant, ¹J(¹⁹⁹Hg-¹³C), typically ranging from 600 to 3000 Hz[6].

-

¹⁹⁹Hg NMR: This is the most direct method for observing the mercury center. The chemical shift of ¹⁹⁹Hg is highly sensitive to its coordination environment and the nature of the ligands. For methylmercury complexes with nitrogen-donor ligands like pyridines, the ¹⁹⁹Hg chemical shifts are observed downfield from methylmercury nitrate[7]. It is anticipated that the ¹⁹⁹Hg chemical shift of hydroxymethylmercury will be distinct and informative about the Hg-O bond.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry of organomercury compounds provides information on the molecular weight and fragmentation patterns. For hydroxymethylmercury, electron ionization (EI) would likely lead to the loss of the hydroxide radical to form the stable methylmercury cation, [CH₃Hg]⁺, which would be a prominent peak. Further fragmentation could involve the loss of the methyl group to give the Hg⁺ ion. The isotopic pattern of mercury, with its multiple stable isotopes, provides a characteristic signature for mercury-containing fragments.

Physical Properties

The physical properties of hydroxymethylmercury dictate its behavior in various experimental and environmental settings.

| Property | Value | Source |

| Melting Point | 137 °C (279 °F) | [1][8] |

| Boiling Point | 39.8 °C (decomposes) | [3] |

| Water Solubility | Slightly soluble; 1 to 10 mg/mL at 21°C (70°F). Commercially available as a ~1M aqueous solution. | [1][2][4][8] |

| Solubility in Organic Solvents | Soluble | [4] |

| Vapor Pressure | Data not available for the hydroxide. Methylmercuric chloride has a vapor pressure of 1.13 Pa (0.0085 mmHg) at room temperature. | [9] |

| pKa | Data not available | |

| Appearance | Greenish-white powder or flakes with an unpleasant odor. Often handled as a colorless aqueous solution. | [1][3] |

Chemical Reactivity and Stability

Hydroxymethylmercury is a reactive species, and its stability is influenced by environmental factors such as light and pH.

Reactivity with Thiols

A hallmark of methylmercury compounds is their high affinity for sulfhydryl (-SH) groups, also known as thiols. This reactivity is central to its toxicological mechanism. Hydroxymethylmercury readily reacts with biological thiols, such as the amino acid cysteine and the tripeptide glutathione, to form stable methylmercury-thiolate complexes[10][11][12].

Caption: Reaction of hydroxymethylmercury with a thiol.

This reaction is a nucleophilic substitution where the thiolate anion (RS⁻) displaces the hydroxide group. The high stability of the Hg-S bond drives this reaction.

Photolytic Degradation

Hydroxymethylmercury, like other methylmercury compounds, is susceptible to degradation by sunlight, a process known as photodemethylation[13][14][15]. This is a crucial environmental process that can reduce the concentration of this toxic compound in surface waters.

The mechanism of photolytic degradation is complex and can involve:

-

Direct Photolysis: The absorption of UV radiation can lead to the cleavage of the C-Hg bond.

-

Indirect Photolysis: Reactive species generated by sunlight, such as singlet oxygen, can react with and degrade methylmercury[9][15]. The presence of dissolved organic matter can enhance this process[14][16].

The binding of methylmercury to thiol-containing ligands, such as those found in natural organic matter, can significantly enhance the rate of photolytic degradation[9][14].

General Stability and Incompatibilities

Hydroxymethylmercury is sensitive to air and light[2]. It is incompatible with strong oxidizing agents, acids, and acid fumes[1][2].

Toxicology: A Mechanistic Overview

The toxicity of hydroxymethylmercury is intrinsically linked to its chemical properties, particularly its reactivity with thiols.

The Thiol "Sink" and Cellular Disruption

Once absorbed into the body, hydroxymethylmercury rapidly binds to sulfhydryl groups on proteins and enzymes. This binding can lead to:

-

Enzyme Inhibition: Many enzymes rely on cysteine residues in their active sites for catalytic activity. The binding of methylmercury can irreversibly inhibit these enzymes, disrupting critical metabolic pathways.

-

Disruption of Protein Structure and Function: The binding of methylmercury can alter the three-dimensional structure of proteins, impairing their function. This is particularly detrimental to structural proteins and those involved in cellular transport.

-

Oxidative Stress: The depletion of cellular antioxidants that contain thiol groups, such as glutathione, can lead to an increase in reactive oxygen species and oxidative stress, causing damage to cellular components.

Caption: Toxicological pathway of hydroxymethylmercury.

Experimental Protocols

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of methylmercury in biological and environmental samples is a critical task. A common approach involves derivatization to a more volatile species followed by GC-MS analysis.

Principle: Methylmercury is extracted from the sample matrix and then derivatized to a volatile species, typically by ethylation or propylation. This derivative is then separated by gas chromatography and detected by mass spectrometry.

Abbreviated Protocol:

-

Sample Preparation: The sample (e.g., tissue, water) is digested, often under alkaline conditions, to release the methylmercury.

-

Extraction: The methylmercury is extracted into an organic solvent.

-

Derivatization: The extracted methylmercury is reacted with a derivatizing agent, such as sodium tetraethylborate or sodium tetrapropylborate, to form methylethylmercury or methylpropylmercury, respectively[17][18].

-

GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The separation is typically performed on a non-polar or mid-polar capillary column. The mass spectrometer is operated in a mode that allows for the sensitive and selective detection of the mercury-containing fragments, often utilizing the characteristic isotopic pattern of mercury for confirmation.

Conclusion

Hydroxymethylmercury is a compound of immense scientific interest due to its central role in mercury toxicology. Its chemical and physical properties, particularly its high affinity for thiols and its susceptibility to photolytic degradation, are key to understanding its behavior in biological and environmental systems. This guide has provided a detailed overview of these properties, along with insights into its synthesis and analysis. It is our hope that this comprehensive resource will aid researchers in their efforts to further unravel the complexities of this important molecule and to develop strategies to mitigate its harmful effects.

References

- Canty, A. J., & Kint, J. M. (1983). 1H and 199Hg NMR spectra of methylmercury(II) complexes. Effects of basicity and ortho substitution in pyridines(L) in complexes [MeHgL]NO3. Journal of the Chemical Society, Dalton Transactions, (8), 1873-1877.

- Zhang, T., & Hsu-Kim, H. (2010). Photolytic degradation of methylmercury enhanced by binding to natural organic ligands.

- Fleck, J. A., Gill, G., Bergamaschi, B. A., Kraus, T. E., Downing, B. D., & Alpers, C. N. (2014). Concurrent photolytic degradation of aqueous methylmercury and dissolved organic matter. Science of The Total Environment, 484, 263-275.

-

Zhang, T., & Hsu-Kim, H. (2010). Photolytic degradation of methylmercury enhanced by binding to natural organic ligands. PubMed Central. Retrieved from [Link]

-

Zhang, T., & Hsu-Kim, H. (2010). Photolytic degradation of methylmercury enhanced by binding to natural organic ligands. Nature. Retrieved from [Link]

- Ariya, P. A., & Amyot, M. (2008). Kinetic and Product Studies of the Reaction Between Oxidized Mercury Species and Selected Thiols. AGU Fall Meeting Abstracts.

- Demuth, N., & Heumann, K. G. (2001). Validation of methylmercury determinations in aquatic systems by alkyl derivatization methods for GC analysis using ICP-IDMS. Analytical Chemistry, 73(16), 4020-4027.

- Li, Y., Zhang, C., Li, F., & Cai, Y. (2024). Competitive Binding Kinetics of Methylmercury–Cysteine with Dissolved Organic Matter: Critical Impacts of Thiols on Adsorption and Uptake of Methylmercury by Algae. Environmental Science & Technology.

- Rúa-Gómez, P. C., & Amais, R. S. (2012). Methylmercury determination in biological samples by derivatization, solid-phase microextraction and gas chromatography with microwave-induced plasma atomic emission spectrometry.

- Sellers, P., Kelly, C. A., Rudd, J. W., & MacHutchon, A. R. (2010). Methylmercury Photodegradation: Laboratory and field studies in the St. Louis River. University of Minnesota.

-

Li, Y., Zhang, C., Li, F., & Cai, Y. (2024). Competitive Binding Kinetics of Methylmercury–Cysteine with Dissolved Organic Matter: Critical Impacts of Thiols on Adsorption and Uptake of Methylmercury by Algae. PubMed. Retrieved from [Link]

- Drott, A., Björn, E., Bouchet, S., & Skyllberg, U. (2019). Uptake Kinetics of Methylmercury in a Freshwater Alga Exposed to Methylmercury Complexes with Environmentally Relevant Thiols. Environmental Science & Technology, 53(23), 13744-13752.

-

PubChem. (n.d.). Methylmercury hydroxide. Retrieved from [Link]

- Lee, S. K., & Lee, J. H. (2023). Quantitative detection of organic mercury in whole blood using derivatization and gas chromatography-negative chemical ionization-mass spectrometry. Journal of Analytical Science and Technology, 14(1), 1-9.

- Skyllberg, U. (2017). Thiol-mediated Reaction Kinetics Between Dissolved Organic Matter and Hg(II) Regulate Hg(II) Bioavailability: Evidence from Whole-Cell Biosensors and Methylating Bacteria.

- Kakimoto, K., Yoshimitsu, T., & Kakutani, N. (2025). Simple and rapid analytical method for the determination of methylmercury in fish and shellfish using solid-phase extraction and gas chromatography-mass spectrometry.

- Canty, A. J., Patrick, J. M., & White, A. H. (1983). Intramolecular co-ordination by a hydroxy-group to methylmercury(II). Synthesis and characterization of complexes [HgMe(L)]NO3 containing polydentate ligands (L), and the crystal structure of the tris(N-methylimidazol-2-yl)methanol complex. Journal of the Chemical Society, Dalton Transactions, (9), 1873-1877.

- Hintelmann, H., & Wilken, R. D. (1995). Determination of methyl mercury and inorganic mercury in natural waters at the pgL−1level: Intercomparison between PT-GC-Pyr-AFS and GC-ICP-MS using Ethylation or Propylation derivatization. Fresenius' Journal of Analytical Chemistry, 351(4-5), 451-454.

- Google Patents. (n.d.). US2914451A - Preparation of organo mercuric compounds.

- Nguyen, H. T. N., & Björn, E. (2020). Determination of picomolar levels of methylmercury complexes with low molecular mass thiols by liquid chromatography tandem mass spectrometry and online preconcentration. Analytical and Bioanalytical Chemistry, 412(1), 145-156.

- Nguyen, H. T. N. (2016). Analytical method development for determination of methylmercury low molecular mass thiol complexes by liquid chromatography tandem mass spectrometry. DiVA portal.

- Khan, M. A. K., Asaduzzaman, A. M., Schreckenbach, G., & Wang, F. (n.d.). Synthesis, characterization and structures of methylmercury complexes with selenoamino acids. SciSpace.

- European Commission. (n.d.). Determination of methylmercury in seafood by direct mercury analysis: Standard operating procedure.

-

Agilent. (n.d.). Determination of Methyl Mercury in Water and Soil by HPLC-ICP-MS Application. Retrieved from [Link]

-

Umweltprobenbank. (n.d.). Guidelines for Chemical Analysis: Quantification of Methyl Mercury Compounds in Environmental Samples by ICP-MS. Retrieved from [Link]

-

IMSERC. (n.d.). (Hg) Mercury NMR. Retrieved from [Link]

- Nguyen, H. T. N., & Björn, E. (2019). Determination of picomolar concentrations of thiol compounds in natural waters and biological samples by tandem mass spectrometry with online preconcentration and isotope-labeling derivatization. Analytica Chimica Acta, 1065, 54-63.

-

European Commission. (n.d.). IMEP-115: Determination of Methylmercury in Seafood. Retrieved from [Link]

- Aggarwal, S. K., Kinter, M., & Herold, D. A. (1994). Mercury determination in blood by gas chromatography-mass spectrometry. Biological Trace Element Research, 41(1-2), 89-102.

- Nguyen, H. T. N. (2016).

- Drott, A., Björn, E., & Skyllberg, U. (2021). Methylmercury formation in boreal wetlands in relation to chemical speciation of mercury(II) and concentration of low molecular mass thiols. Science of The Total Environment, 755, 142472.

- Khan, M. A. K., Asaduzzaman, A. M., Schreckenbach, G., & Wang, F. (n.d.). Synthesis, characterization and structures of methylmercury complexes with selenoamino acids. SciSpace.

- Chait, B. T., & Cohen, S. L. (n.d.).

- European Commission. (n.d.). Determination of methylmercury in seafood by direct mercury analysis: Standard operating procedure.

-

Agilent. (n.d.). Determination of Methyl Mercury in Water and Soil by HPLC-ICP-MS Application. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, January 5). Mass Spectrometry [Video]. YouTube. [Link]

- Wang, J., Wang, M., & Chen, J. (2015). Synthesis and characterization of Hg(ii)-ion-imprinted polymer and its application for the determination of mercury in water samples. RSC Advances, 5(83), 67365-67371.

- Firouzzare, M., & Wang, Q. (2012). Synthesis and characterization of a high selective mercury(II)-imprinted polymer using novel aminothiol monomer. Talanta, 101, 261-266.

-

NileRed. (2023, April 23). Mercury (II) Iodide Thermochromism [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... [Image]. Retrieved from [Link]

Sources

- 1. Methylmercury hydroxide | CH3HgOH | CID 14451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYLMERCURY(II) HYDROXIDE | 1184-57-2 [chemicalbook.com]

- 3. 1184-57-2 CAS MSDS (METHYLMERCURY(II) HYDROXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CAS 1184-57-2: Methylmercury (II) hydroxide | CymitQuimica [cymitquimica.com]

- 5. US2914451A - Preparation of organo mercuric compounds - Google Patents [patents.google.com]

- 6. (Hg) Mercury NMR [chem.ch.huji.ac.il]

- 7. DSpace [research-repository.griffith.edu.au]

- 8. METHYL MERCURY HYDROXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Photolytic degradation of methylmercury enhanced by binding to natural organic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Competitive Binding Kinetics of Methylmercury-Cysteine with Dissolved Organic Matter: Critical Impacts of Thiols on Adsorption and Uptake of Methylmercury by Algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Concurrent photolytic degradation of aqueous methylmercury and dissolved organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Photolytic degradation of methylmercury enhanced by binding to natural organic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. files.dnr.state.mn.us [files.dnr.state.mn.us]

- 17. Validation of methylmercury determinations in aquatic systems by alkyl derivatization methods for GC analysis using ICP-IDMS. | Semantic Scholar [semanticscholar.org]

- 18. Methylmercury determination in biological samples by derivatization, solid-phase microextraction and gas chromatography with microwave-induced plasma atomic emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

hydroxymethylmercury stability in aqueous solutions

An In-depth Technical Guide to the Stability of Hydroxymethylmercury in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymethylmercury (CH₃HgOH) is an organometallic compound that represents a critical species in the aqueous chemistry of methylmercury, one of the most potent neurotoxins known. While often represented as the simple cation, methylmercury (CH₃Hg⁺), its actual form in aqueous solution is a dynamic equilibrium between the hydrated cation, [CH₃Hg(H₂O)]⁺, and its conjugate base, hydroxymethylmercury. Understanding the stability of this compound is paramount for toxicologists studying its bioaccumulation, environmental scientists tracking its fate and transport, and drug development professionals who may encounter organomercurials as reagents, intermediates, or contaminants.

This guide provides a detailed exploration of the factors governing the stability of hydroxymethylmercury in aqueous environments. It moves beyond a simple description of properties to explain the underlying chemical principles, degradation pathways, and the state-of-the-art methodologies used to assess its stability. The content herein is structured to provide not just protocols, but the scientific rationale behind them, ensuring a robust and validated approach to studying this important molecule.

The Chemical Speciation of Methylmercury in Water: Beyond a Simple Cation

In aqueous solution, methylmercury is not a static ion but exists in a pH-dependent equilibrium. The primary species are the aquated methylmercury cation, [CH₃Hg(H₂O)]⁺, and hydroxymethylmercury, CH₃HgOH.

1.1. Acid-Base Equilibrium

The hydrated cation acts as a weak acid, donating a proton to form the neutral hydroxide complex:

[CH₃Hg(H₂O)]⁺ ⇌ CH₃HgOH + H⁺

The pKa for this equilibrium is approximately 4.6. This means that in acidic solutions (pH < 4.6), the dominant species is the cation [CH₃Hg(H₂O)]⁺. Conversely, in neutral to alkaline solutions (pH > 4.6), the neutral hydroxymethylmercury complex, CH₃HgOH, prevails. This speciation is critical as it influences the molecule's reactivity, transport across biological membranes, and interaction with other solutes.[1]

1.2. Complexation with Other Ligands

The stability of methylmercury in solution is profoundly influenced by the presence of other ligands, which can displace the water or hydroxide group. Thiol-containing molecules, such as the amino acid cysteine and the antioxidant glutathione, form exceptionally stable complexes with methylmercury due to the high affinity of mercury for sulfur.[1] In biological systems, the formation of these methylmercury-thiol complexes is a key mechanism for its transport and toxicity.[1]

In environmental waters, inorganic ligands like chloride (Cl⁻) and sulfide (HS⁻/S²⁻) play a significant role. In sulfidic (anoxic) environments, methylmercury can react with sulfide to form complexes like bis(methylmercuric(II)) sulfide, (CH₃Hg)₂S.[2][3][4] This complex is a critical intermediate in abiotic degradation pathways.[2][3][4]

Caption: Aqueous speciation of methylmercury.

Degradation Pathways of Methylmercury

The breakdown of methylmercury in aqueous solutions can occur through both abiotic (chemical) and biotic (microbial) pathways. These processes are fundamental to its environmental persistence and toxicological profile.

2.1. Abiotic Degradation

-

Photodegradation: Methylmercury compounds are susceptible to decomposition by ultraviolet (UV) light. This process involves the cleavage of the carbon-mercury bond, leading to the formation of inorganic mercury (Hg²⁺), methane, and other radical species. The rate of photodegradation is influenced by the wavelength of light, the presence of dissolved organic matter, and the specific methylmercury complex present.

-

Chemical Decomposition in Sulfidic Systems: In anoxic environments rich in sulfide, a significant abiotic degradation pathway has been identified.[2][3][4] Two molecules of methylmercury react with sulfide to form the intermediate (CH₃Hg)₂S. This complex can then slowly decompose to form the highly volatile and toxic dimethylmercury ((CH₃)₂Hg) and solid mercury sulfide (HgS).[2][3][4][5]

2CH₃Hg⁺ + S²⁻ → (CH₃Hg)₂S → (CH₃)₂Hg + HgS

This pathway is particularly relevant in laboratory experiments conducted under high methylmercury and sulfide concentrations.[2][3][4]

2.2. Biotic Degradation (Demethylation)

Microorganisms have evolved detoxification mechanisms to counter mercury toxicity. These processes are the primary routes of methylmercury degradation in most ecosystems.

-

Reductive Demethylation: This is the most well-studied pathway, mediated by the bacterial mer operon system.[6][7] The enzyme organomercurial lyase cleaves the C-Hg bond to produce methane (CH₄) and inorganic mercury (Hg²⁺).[7] Subsequently, another enzyme, mercuric reductase, reduces the toxic Hg²⁺ to the much less toxic and volatile elemental mercury (Hg⁰).[7] This pathway is considered a detoxification mechanism for the bacteria.[6]

-

Oxidative Demethylation: Some bacteria can degrade methylmercury through an oxidative pathway, where the methyl group is converted to carbon dioxide (CO₂).[5] This process is less understood than reductive demethylation but can be a dominant pathway in certain environments.[5]

Caption: Major degradation pathways for methylmercury.

Experimental Assessment of Stability

To quantitatively assess the stability of hydroxymethylmercury, rigorous and well-controlled experimental protocols are essential. The following sections describe self-validating workflows for studying key stability-influencing factors.

3.1. Protocol: pH-Dependent Stability Study

-

Objective: To determine the degradation rate of methylmercury as a function of pH.

-

Expertise & Rationale: This protocol uses a series of buffered solutions to isolate the effect of pH. By including dark controls and sterile conditions, we can confidently attribute any observed degradation to chemical instability at that pH, rather than photodegradation or microbial action. The choice of non-coordinating buffers is critical to prevent unintended complexation with the methylmercury.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of sterile, non-coordinating buffers (e.g., MES, PIPES, HEPES, CHES) covering a pH range from 4 to 10.

-

Stock Solution: Prepare a 1000 mg/L stock solution of methylmercury (e.g., from methylmercury chloride or hydroxide) in ultrapure water.

-

Incubation Setup: In amber glass vials (to prevent photodegradation), add the appropriate buffer. Spike with the methylmercury stock solution to a final concentration of 100 µg/L.

-

Controls:

-

Time Zero (T₀) Control: Immediately after spiking one set of vials, add a quenching/preservation agent (e.g., HCl) and store at 4°C for immediate analysis.

-

Sterility Control: Include a buffer-only vial (no methylmercury) to check for contamination over the incubation period.

-

-

Incubation: Incubate all vials at a constant temperature (e.g., 25°C) in the dark.

-

Sampling: At predetermined time points (e.g., 0, 24, 48, 96, 168 hours), sacrifice triplicate vials for each pH point. Quench the reaction as described for the T₀ control.

-

Analysis: Analyze the concentration of methylmercury remaining in each sample using a suitable analytical method like HPLC-ICP-MS.

Caption: Workflow for pH-dependent stability testing.

Analytical Methodologies for Speciation and Quantification

Accurate assessment of methylmercury stability requires analytical techniques that can separate and quantify different mercury species.

-

High-Performance Liquid Chromatography - Inductively Coupled Plasma - Mass Spectrometry (HPLC-ICP-MS): This is the gold standard for mercury speciation analysis.[8][9] HPLC separates the different mercury compounds (inorganic mercury, methylmercury, ethylmercury) based on their chemical properties. The separated compounds then flow into the ICP-MS, which detects mercury with extremely high sensitivity and specificity, allowing for precise quantification of each species.[8][9]

-

Gas Chromatography - Mass Spectrometry (GC-MS): This technique requires a derivatization step to make the mercury species volatile.[10] While highly sensitive, the sample preparation can be more complex than for HPLC-ICP-MS.[8][10]

Trustworthiness through Self-Validation: A robust analytical protocol is inherently self-validating. This is achieved by consistently including:

-

Calibration Standards: To ensure accurate quantification.

-

Certified Reference Materials (CRMs): To verify the accuracy of the entire method (extraction, separation, and detection).

-

Spike Recoveries: To assess matrix effects and the efficiency of any extraction procedures.[9]

-

Method Blanks: To ensure no contamination is introduced during sample preparation.

Data Presentation and Interpretation

Quantitative stability data should be summarized for clarity and ease of comparison. Degradation often follows first-order kinetics, allowing for the calculation of a rate constant (k) and a half-life (t₁/₂).

Table 1: Hypothetical Stability of Methylmercury at 25°C

| Condition | pH | Half-life (t₁/₂) [days] | Degradation Rate Constant (k) [day⁻¹] |

| Dark, Sterile | 4.0 | > 365 | < 0.0019 |

| Dark, Sterile | 7.0 | > 365 | < 0.0019 |

| Dark, Sterile | 10.0 | 250 | 0.0028 |

| Simulated Sunlight | 7.0 | 15 | 0.0462 |

| Dark, Sulfidic | 7.0 | 45 | 0.0154 |

Note: Data are hypothetical for illustrative purposes.

Conclusion

The stability of hydroxymethylmercury in aqueous solutions is not an intrinsic property but is dictated by a complex interplay of pH, light exposure, and the presence of complexing ligands and microbial activity. In typical aqueous solutions buffered around neutral pH and in the absence of light or degrading microbes, methylmercury is a relatively stable compound. However, its stability can be significantly reduced by UV light and through specific abiotic and biotic degradation pathways, particularly in sulfidic environments or in the presence of bacteria containing the mer operon.

For professionals in research and drug development, a thorough understanding of these factors is crucial for designing meaningful experiments, interpreting toxicological data, and ensuring the integrity of chemical processes involving organomercurials. The protocols and principles outlined in this guide provide a framework for conducting rigorous, self-validating stability assessments.

References

- Ullrich, S. M., Tanton, T. W., & Abdrashitova, S. A. (2001). Organomercurials. Their formation and pathways in the environment. In Metals and Their Compounds in the Environment (pp. 365-401).

-

Eawag-BBD. (n.d.). Organomercury Pathway Map. Eawag-Biocatalysis/Biodegradation Database. Retrieved from [Link]

- Sigel, A., Sigel, H., & Sigel, R. K. O. (Eds.). (2010). Organomercurials. Their Formation and Pathways in the Environment. Royal Society of Chemistry.

-

National Research Council. (2000). Toxicological Effects of Methylmercury. National Academies Press. Retrieved from [Link]

-

Graham, A. M., et al. (2017). Emerging investigator series: methylmercury speciation and dimethylmercury production in sulfidic solutions. Environmental Science: Processes & Impacts, 19(12), 1535-1545. Retrieved from [Link]

- Murphy, T., et al. (2025).

-

Marvin-DiPasquale, M., et al. (2009). Methyl-Mercury Degradation Pathways: A Comparison among Three Mercury-Impacted Ecosystems. Environmental Science & Technology, 43(17), 6527-6533. Retrieved from [Link]

-

Graham, A. M., et al. (2017). Emerging investigator series: Methylmercury Speciation and Dimethylmercury Production in Sulfidic Solutions. (OSTI ID: 1414841). Retrieved from [Link]

-

Lee, S., et al. (2025). Simple and rapid analytical method for the determination of methylmercury in fish and shellfish using solid-phase extraction and gas chromatography-mass spectrometry. Journal of Chromatography B, 1250, 124383. Retrieved from [Link]

-

Kimura, Y., & Miller, V. L. (1964). Degradation of organomercury fungicides in soil. Journal of Agricultural and Food Chemistry, 12(3), 253-257. Retrieved from [Link]

-

Graham, A. M., et al. (2017). Emerging investigator series: methylmercury speciation and dimethylmercury production in sulfidic solutions. (OSTI ID: 1414841). Retrieved from [Link]

- Yulia, R., et al. (2025).

-

Agilent Technologies. (n.d.). Determination of Methyl Mercury in Water and Soil by HPLC-ICP-MS Application. Retrieved from [Link]

-

Yulia, R., et al. (2025). Recent updates on analytical methods for mercury determination: A review. Pharmacia. Retrieved from [Link]

- Lesiuk, M., et al. (2025). Stability of Dimethylmercury and Related Mercury-containing Compounds with Respect to Selected Chemical Species Found in Aqueous Environment.

-

2 AM Productions. (2017, July 9). Make Mercury Metal (Decomposition of Mercury (II) Oxide) [Video]. YouTube. Retrieved from [Link]

Sources

- 1. CHEMISTRY, EXPOSURE, TOXICOKINETICS, AND TOXICODYNAMICS - Toxicological Effects of Methylmercury - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Emerging investigator series: methylmercury speciation and dimethylmercury production in sulfidic solutions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Emerging investigator series: methylmercury speciation and dimethylmercury production in sulfidic solutions (Journal Article) | OSTI.GOV [osti.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organomercurials. Their formation and pathways in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organomercury Pathway [eawag-bbd.ethz.ch]

- 8. A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor generation ICP-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. agilent.com [agilent.com]

- 10. Simple and rapid analytical method for the determination of methylmercury in fish and shellfish using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

environmental occurrence and fate of hydroxymethylmercury.

An In-depth Technical Guide to the Environmental Occurrence and Fate of Methylmercury

A Note on Hydroxymethylmercury

Initial exploration into the environmental occurrence and fate of hydroxymethylmercury revealed a significant scarcity of dedicated scientific literature. While potentially an intermediate in mercury transformation pathways, it is not a widely studied or commonly detected organomercury species in the environment. In contrast, methylmercury (MeHg) is extensively researched and recognized as the most significant organomercury compound in terms of environmental prevalence and toxicity. This guide, therefore, focuses on the comprehensive body of knowledge surrounding methylmercury to provide researchers, scientists, and drug development professionals with a thorough understanding of a critically important organomercury pollutant.

Introduction to Methylmercury

Mercury (Hg) is a globally recognized pollutant that can be transported long distances in the atmosphere.[1][2] While inorganic mercury is the primary form released from both natural and anthropogenic sources, its transformation into organic forms, particularly methylmercury (CH₃Hg⁺), poses the most significant environmental and human health risks.[1][2][3] Methylmercury is a potent neurotoxin that bioaccumulates and biomagnifies in aquatic food webs, leading to high concentrations in predatory fish and posing a risk to humans and wildlife that consume them.[3][4][5] Understanding the environmental processes that govern the formation, transport, and degradation of methylmercury is crucial for assessing its impact and developing effective mitigation strategies.

Environmental Formation of Methylmercury

The formation of methylmercury from inorganic mercury is primarily a microbial process that occurs in anoxic environments.

Biotic Methylation

The primary pathway for methylmercury production is the methylation of inorganic divalent mercury (Hg(II)) by anaerobic microorganisms.[4][6][7] This process is particularly prevalent in aquatic sediments, wetlands, and the oxygen-depleted bottom waters of lakes.[4]

Key microorganisms involved in mercury methylation include:

-

Sulfate-reducing bacteria (SRB): Long considered the principal methylators in anoxic sediments.[4][6]

-

Iron-reducing bacteria (IRB): Also identified as significant contributors to mercury methylation.[6]

-

Methanogens: Certain species of these archaea are capable of methylating mercury.[6]

The genetic basis for mercury methylation has been identified as the hgcA and hgcB gene cluster, which encodes for a corrinoid protein essential for the methylation process. The presence of these genes is a key indicator of an environment's potential for methylmercury production.

Abiotic Methylation

While less significant than biotic pathways, abiotic methylation of mercury can occur under certain conditions. These processes are generally slower and less efficient than microbial methylation.

Environmental Factors Influencing Methylation

Several environmental factors can influence the rate of methylmercury formation:

| Factor | Influence on Methylmercury Formation |

| pH | Lower pH can enhance the bioavailability of mercury for methylation at the sediment-water interface.[8] |

| Organic Matter | The presence of dissolved organic matter can promote methylation.[9] |

| Sulfate and Sulfide | The role of sulfate and sulfide is complex, with sulfate-reducing bacteria being key methylators, while high sulfide concentrations can decrease mercury bioavailability by forming insoluble mercury sulfide (HgS). |

| Temperature | Higher temperatures can increase microbial activity, potentially leading to higher methylation rates. |

Environmental Fate and Transport of Methylmercury

Once formed, methylmercury can be transported within and between ecosystems.

Bioaccumulation and Biomagnification

Methylmercury readily enters aquatic food webs. It is taken up by microorganisms and algae at the base of the food chain. As smaller organisms are consumed by larger ones, the concentration of methylmercury increases at each successive trophic level. This process, known as biomagnification, can lead to concentrations in top predatory fish that are millions of times higher than in the surrounding water.[4]

Atmospheric Deposition and Transport

While inorganic mercury is the primary form transported long distances in the atmosphere, the degradation of gaseous dimethylmercury can be a source of methylmercury in some environments.

Degradation Pathways of Methylmercury

The concentration of methylmercury in the environment is determined by the balance between its formation and degradation. Demethylation processes convert methylmercury back to inorganic mercury, which is less bioaccumulative.

Microbial Demethylation

Microorganisms are also key players in the degradation of methylmercury. Two primary pathways have been identified:

-

Oxidative Demethylation: This process, carried out by anaerobic bacteria, degrades methylmercury to inorganic mercury and carbon dioxide.[10][11]

-

Reductive Demethylation (mer-detoxification): Some bacteria possess the mer operon, which encodes for enzymes that cleave the carbon-mercury bond, producing methane and elemental mercury (Hg(0)).[4][11] This is considered a detoxification mechanism for the bacteria.

Photodemethylation

In sunlit surface waters, photochemical degradation can be a significant removal pathway for methylmercury.[9][12][13] This process is induced by the ultraviolet spectrum of sunlight and can be influenced by the presence of dissolved organic matter and other water constituents.[12] Hydroxyl radicals and singlet oxygen have been proposed as reactive intermediates in the photodegradation of methylmercury.[12]

Analytical Methodologies for Methylmercury Detection

Accurate quantification of methylmercury in environmental and biological samples is essential for risk assessment and monitoring. Various analytical techniques are employed for this purpose.

Overview of Analytical Techniques

Commonly used methods for methylmercury analysis include:

| Technique | Principle |

| Gas Chromatography (GC) coupled with various detectors | Separates volatile mercury species after a derivatization step. |

| Liquid Chromatography (LC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Separates different mercury species without the need for derivatization, followed by sensitive elemental detection.[14][15] |

| Cold Vapor Atomic Fluorescence Spectrometry (CVAFS) | A sensitive method for detecting total mercury after converting all forms to elemental mercury. |

Experimental Protocol: Methylmercury Analysis in Fish Tissue by GC-MS

This protocol outlines a general procedure for the determination of methylmercury in biological tissues.

-

Sample Preparation:

-

Homogenize a known weight of the fish tissue sample.

-

Perform an acid digestion to release the mercury from the tissue matrix.

-

-

Extraction:

-

Extract the methylmercury from the digestate into an organic solvent.

-

-

Derivatization:

-

Convert the ionic methylmercury into a volatile form (e.g., ethylated or phenylated derivative) to allow for gas chromatographic separation.

-

-

GC-MS Analysis:

-

Inject the derivatized extract into a gas chromatograph for separation.

-

Detect and quantify the methylmercury derivative using a mass spectrometer.

-

-

Quality Control:

-

Analyze certified reference materials and spiked samples to ensure the accuracy and precision of the results.

-

Diagram: Experimental Workflow for Methylmercury Analysis

Caption: Workflow for methylmercury analysis in biological samples.

Toxicological Significance

Methylmercury is a potent neurotoxin with significant implications for human and ecosystem health.

Human Health Effects

Exposure to methylmercury, primarily through the consumption of contaminated fish, can have severe health consequences, particularly for the developing fetus.[3] It can impair neurological development, leading to cognitive and motor deficits. In adults, high levels of exposure can cause damage to the central nervous system.[1]

Ecotoxicological Effects

Wildlife that consumes fish, such as birds and mammals, are also at risk from methylmercury poisoning. The effects can include reproductive failure, behavioral changes, and mortality.

Conclusion and Future Perspectives

Methylmercury remains a significant environmental challenge due to its toxicity and ability to bioaccumulate. While the primary pathways of its formation and degradation are well-established, further research is needed to better predict how environmental changes, such as climate change and land use alterations, will affect the net production of methylmercury in various ecosystems. Improved analytical methods for the real-time monitoring of mercury species will also be crucial for understanding its dynamic biogeochemical cycle. The study of other, less prevalent organomercury compounds may also reveal their potential roles in the broader mercury cycle.

Diagram: Biogeochemical Cycling of Mercury

Caption: Simplified biogeochemical cycle of mercury in the environment.

References

-

Bravo, A. G., Bouchet, S., Tolu, J., Björn, E., Mateos-Rivera, A., & Bertilsson, S. (2019). Biotic formation of methylmercury: A bio–physico–chemical conundrum. Limnology and Oceanography Letters, 5(2), 128-140. [Link]

-

Kanzler, C., et al. (2018). Oxidative demethylation: biotic or abiotic methylmercury degradation? RSC Blogs. [Link]

-

Zhang, T., & Hsu-Kim, H. (2010). Photolytic degradation of methylmercury enhanced by binding to natural organic ligands. Nature Geoscience, 3(7), 473-476. [Link]

-

Hintelmann, H. (2010). Organomercurials. Their formation and pathways in the environment. Metal Ions in Life Sciences, 7, 365-401. [Link]

-

Hintelmann, H. (2010). Organomercurials: Their formation and pathways in the environment. In: Environmental Chemistry and Toxicology of Mercury. [Link]

-

Eckley, C. S., et al. (2020). Methylmercury Production and Degradation under Light and Dark Conditions in the Water Column of the Hells Canyon Reservoirs, USA. Environmental Science & Technology, 54(15), 9377-9386. [Link]

-

Marvin-DiPasquale, M., et al. (2000). Methyl-mercury degradation pathways: A comparison among three mercury impacted ecosystems. U.S. Geological Survey. [Link]

-

Li, M., et al. (2022). Overview of Methylation and Demethylation Mechanisms and Influencing Factors of Mercury in Water. Water, 14(19), 3042. [Link]

-

Wang, W. X. (2014). Health risk and significance of mercury in the environment. Environmental Science and Pollution Research, 22(1), 1-4. [Link]

-

Jones, R. L., et al. (2022). A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor generation ICP-MS/MS. Analytical Methods, 14(4), 325-334. [Link]

-

National Research Council. (2000). Toxicological Effects of Methylmercury. National Academies Press. [Link]

-

Jones, R. L., et al. (2022). A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor generation ICP-MS/MS. RSC Publishing. [Link]

-

Voice of the Ocean Foundation. (2023). What is methylmercury and how is it formed? [Link]

-

Lee, S., et al. (2025). Simple and rapid analytical method for the determination of methylmercury in fish and shellfish using solid-phase extraction and gas chromatography-mass spectrometry. Journal of Chromatography B, 1250, 124383. [Link]

-

Wang, W. X. (2014). Health risk and significance of mercury in the environment. Request PDF. [Link]

-

Y. W. (2023). Recent updates on analytical methods for mercury determination: A review. Pharmacia, 70(2), 527-540. [Link]

-

Winfrey, M. R., & Rudd, J. W. M. (1990). Environmental Factors Affecting the Formation of Methylmercury in Low pH Lakes. Environmental Toxicology and Chemistry, 9(7), 853-869. [Link]

-

Ngoc, H. T. N. (2016). Analytical method development for determination of methylmercury low molecular mass thiol complexes by liquid chromatography tandem mass spectrometry. Semantic Scholar. [Link]

-

Spangler, W. J., et al. (1973). Degradation of Methylmercury by Bacteria Isolated from Environmental Samples. Applied Microbiology, 25(4), 488-493. [Link]

-

NYSERDA. (n.d.). Mercury, Human Health, and the Environment. [Link]

Sources

- 1. Health risk and significance of mercury in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. INTRODUCTION - Toxicological Effects of Methylmercury - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Organomercurials. Their formation and pathways in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nyserda.ny.gov [nyserda.ny.gov]

- 6. researchgate.net [researchgate.net]

- 7. voiceoftheocean.org [voiceoftheocean.org]

- 8. researchgate.net [researchgate.net]

- 9. Overview of Methylation and Demethylation Mechanisms and Influencing Factors of Mercury in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. blogs.rsc.org [blogs.rsc.org]

- 11. Methyl-mercury degradation pathways: A comparison among three mercury impacted ecosystems | U.S. Geological Survey [usgs.gov]

- 12. Photolytic degradation of methylmercury enhanced by binding to natural organic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methylmercury Production and Degradation under Light and Dark Conditions in the Water Column of the Hells Canyon Reservoirs, USA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor generation ICP-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor generation ICP-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

In Vitro Toxicological Profile of Hydroxymethylmercury: A Technical Guide for Researchers

Abstract

Organic mercury compounds, particularly methylmercury, are potent neurotoxins that pose a significant threat to human health.[1][2] This technical guide provides an in-depth examination of the in vitro toxicological profile of hydroxymethylmercury, a related organic mercury compound. Drawing upon the extensive research conducted on methylmercury, this document elucidates the core mechanisms of hydroxymethylmercury-induced cytotoxicity, focusing on oxidative stress, mitochondrial dysfunction, and excitotoxicity. Detailed, field-proven protocols for assessing these toxicological endpoints in a laboratory setting are provided to guide researchers in drug development and toxicological screening. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of hydroxymethylmercury's cellular and molecular toxicity.

Introduction: The Silent Threat of Organic Mercury

Organic mercury compounds are ubiquitous environmental contaminants, primarily accumulating in the aquatic food chain and subsequently exposing human populations through fish consumption.[1] Methylmercury is the most studied of these compounds and is a well-documented neurotoxin, particularly hazardous to the developing central nervous system.[1][3][4] Hydroxymethylmercury, a closely related compound, is expected to exhibit a similar toxicological profile. Understanding the precise mechanisms by which these compounds exert their toxic effects at the cellular level is paramount for developing effective therapeutic strategies and robust safety assessment protocols for new chemical entities. This guide will navigate the intricate landscape of hydroxymethylmercury's in vitro toxicity, providing a scientifically grounded framework for its investigation.

Core Mechanisms of Hydroxymethylmercury-Induced Cytotoxicity

The cytotoxic effects of organic mercury compounds are multifactorial, initiating a cascade of detrimental events within the cell. The primary mechanisms, as established through extensive in vitro research on methylmercury, are oxidative stress, mitochondrial dysfunction, and glutamate-mediated excitotoxicity.[1][5]

The Onslaught of Oxidative Stress

Hydroxymethylmercury, like its methyl counterpart, is a potent inducer of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.[3][6][7]

Causality: Organic mercury compounds have a high affinity for sulfhydryl (-SH) groups present in antioxidants like glutathione (GSH), a key cellular protectant against ROS.[7] By binding to and depleting intracellular GSH stores, hydroxymethylmercury cripples the cell's primary antioxidant defense system.[8][9] This depletion, coupled with increased ROS generation, leads to widespread damage to lipids, proteins, and DNA.[6][10]

Experimental Validation: The induction of oxidative stress can be quantitatively assessed by measuring the generation of ROS and the depletion of intracellular GSH.

Experimental Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The intensity of the fluorescence is directly proportional to the level of intracellular ROS.[11]

Step-by-Step Methodology:

-

Cell Culture: Plate cells (e.g., SH-SY5Y human neuroblastoma cells, primary neurons, or astrocytes) in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Treatment: Expose the cells to varying concentrations of hydroxymethylmercury for the desired time period. Include a positive control (e.g., hydrogen peroxide) and a vehicle control.

-

Loading with DCFH-DA: Remove the treatment medium and wash the cells with warm phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

The Mitochondrion: A Central Target

Mitochondria, the powerhouses of the cell, are a primary target of organic mercury toxicity.[6][8] Mitochondrial dysfunction is a critical event that can trigger apoptotic cell death.[12]

Causality: Hydroxymethylmercury can disrupt the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.[8][11][12] This disruption can be a consequence of direct interaction with mitochondrial proteins or a secondary effect of oxidative stress.[8][13] The collapse of the mitochondrial membrane potential can lead to the opening of the mitochondrial permeability transition pore (mPTP), releasing pro-apoptotic factors like cytochrome c into the cytosol and initiating the caspase cascade.[8][14] Furthermore, organic mercury can impair the electron transport chain, leading to decreased ATP production and increased ROS generation, creating a vicious cycle of damage.[12][15]

Experimental Validation: Assessment of mitochondrial membrane potential and cytochrome c release provides direct evidence of hydroxymethylmercury-induced mitochondrial dysfunction.

Experimental Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: JC-1 is a ratiometric fluorescent dye that exists as a monomer (green fluorescence) in the cytoplasm and accumulates as aggregates (red fluorescence) in healthy mitochondria with a high membrane potential. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[8]

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture and treat cells with hydroxymethylmercury as described in the ROS protocol.

-

JC-1 Staining: After treatment, incubate the cells with 5 µg/mL JC-1 in culture medium for 20 minutes at 37°C.

-

Fluorescence Measurement: Wash the cells with PBS. Measure the green fluorescence (excitation ~485 nm, emission ~535 nm) and red fluorescence (excitation ~560 nm, emission ~595 nm) using a fluorescence plate reader or visualize under a fluorescence microscope.

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.

Glutamate Excitotoxicity: A Neuron-Specific Assault

In the central nervous system, hydroxymethylmercury can induce a phenomenon known as excitotoxicity, which is particularly damaging to neurons.[1][16]

Causality: Astrocytes are responsible for clearing excess glutamate, a major excitatory neurotransmitter, from the synaptic cleft.[5] Organic mercury compounds have been shown to inhibit glutamate uptake by astrocytes, leading to an accumulation of glutamate in the extracellular space.[1][16] This excess glutamate overstimulates neuronal glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, causing a massive influx of calcium ions (Ca²⁺) into the neuron.[1] The resulting intracellular calcium overload triggers a cascade of neurotoxic events, including the activation of proteases and nucleases, further ROS production, and ultimately, neuronal death.[1][13]

Experimental Validation: The neurotoxic effects of hydroxymethylmercury can be investigated using co-culture models of neurons and astrocytes and by measuring changes in intracellular calcium levels.

Logical Relationship of Core Toxicological Mechanisms

Caption: A streamlined workflow for determining the IC50 of hydroxymethylmercury.

Apoptosis vs. Necrosis: Unraveling the Mode of Cell Death

Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding the mechanism of toxicity.

Causality: Organic mercury compounds can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. [8][14]The mitochondrial pathway, as previously discussed, involves the release of cytochrome c and the activation of caspases. [14]Necrosis, on the other hand, is often associated with high concentrations of the toxicant and is characterized by cell swelling and lysis.

Experimental Validation: Flow cytometry-based assays using Annexin V and propidium iodide (PI) staining can effectively differentiate between apoptotic and necrotic cells.

Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture and treat cells in suspension or detach adherent cells after treatment with hydroxymethylmercury.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion and Future Directions

The in vitro toxicological profile of hydroxymethylmercury is characterized by a complex interplay of oxidative stress, mitochondrial dysfunction, and, in neuronal cells, glutamate excitotoxicity. This guide provides a foundational framework and detailed protocols for investigating these key toxicological events. By employing a multi-faceted approach that combines various cell models and endpoints, researchers can gain a comprehensive understanding of the cellular and molecular mechanisms underlying hydroxymethylmercury's toxicity.

Future research should focus on developing more complex in vitro models, such as 3D organoid cultures and microfluidic "organ-on-a-chip" systems, to better recapitulate the in vivo environment. Furthermore, exploring the potential for genetic and epigenetic alterations induced by chronic, low-dose exposure to hydroxymethylmercury will be crucial for a complete risk assessment. [17]A deeper understanding of these intricate toxicological pathways will ultimately aid in the development of more effective strategies to mitigate the adverse health effects of organic mercury exposure.

References

-

Aschner, M., Syversen, T., Souza, D. O., & Rocha, J. B. T. (2007). Involvement of glutamate and reactive oxygen species in methylmercury neurotoxicity. Lume - UFRGS. [Link]

-

Shenker, B. J., Guo, T. L., & Shapiro, I. M. (1999). Induction of apoptosis in human T-cells by methyl mercury: temporal relationship between mitochondrial dysfunction and loss of reductive reserve. Toxicology and Applied Pharmacology, 157(1), 23–35. [Link]

-

Farina, M., Rocha, J. B. T., & Aschner, M. (2011). Mechanisms of methylmercury-induced neurotoxicity: evidence from experimental studies. Life Sciences, 89(15-16), 555–563. [Link]

-

Limke, T. L., Bearss, J. J., & Atchison, W. D. (2004). METHYLMERCURY-INDUCED CHANGES IN MITOCHONDRIAL FUNCTION IN STRIATAL SYNAPTOSOMES ARE CALCIUM-DEPENDENT AND ROS-INDEPENDENT. Toxicological Sciences, 81(1), 119–132. [Link]

-

Wang, Z., Wang, Y., Li, J., Wang, F., & Chen, Z. (2010). Methylmercury induces acute oxidative stress, altering Nrf2 protein level in primary microglial cells. Toxicological Sciences, 116(2), 590–603. [Link]

-

Toyama, T., Sumida, M., & Uehara, T. (2021). Methylmercury-Mediated Oxidative Stress and Activation of the Cellular Protective System. International Journal of Molecular Sciences, 22(24), 13329. [Link]

-

Rojas-García, A. E., Solís-Heredia, M. J., & Rojas, E. (2021). Genotoxicity of Mercury and Its Derivatives Demonstrated In Vitro and In Vivo in Human Populations Studies. Systematic Review. International Journal of Molecular Sciences, 22(23), 13032. [Link]

-

Aschner, M., & Ceccatelli, S. (2016). Mechanisms of methylmercury-induced neurotoxicity: evidence from experimental studies. Journal of Toxicology and Environmental Health, Part B, 19(3-4), 129–143. [Link]

-

Branco, V., Canário, J., Lu, J., Holmgren, A., & Carvalho, C. (2017). Oxidative Stress in Methylmercury-Induced Cell Toxicity. Antioxidants & Redox Signaling, 27(14), 1082–1099. [Link]

-

Park, J. D., Zheng, W., & Gersten, D. M. (2013). Comparative analysis of in vitro neurotoxicity of methylmercury, mercury, cadmium, and hydrogen peroxide on SH-SY5Y cells. Journal of Toxicology and Environmental Health, Part A, 76(13), 775–786. [Link]

-

Shanker, G., Aschner, M., Syversen, T., & Sonnewald, U. (2004). Methylmercury induces oxidative injury, alterations in permeability and glutamine transport in cultured astrocytes. Brain Research, 1004(1-2), 1–10. [Link]

-

Cedrola, S., Guzzi, G., & Petrucci, F. (2013). Mercury Toxicity and Neurogenesis in the Mammalian Brain. Toxics, 1(1), 22–43. [Link]

-

Qu, W., Fu, X., Jiang, L., Zhang, Y., & Li, G. (2015). Low-Dose Methylmercury-Induced Apoptosis and Mitochondrial DNA Mutation in Human Embryonic Neural Progenitor Cells. Oxidative Medicine and Cellular Longevity, 2015, 245380. [Link]

-

Appel, M. J., Nogueira, C. W., & Farina, M. (2017). Superoxide Anion Generation and Oxidative Stress in Methylmercury-Induced Endothelial Toxicity in Vitro. Toxicology in Vitro, 40, 13–19. [Link]

-

Li, L., Liu, Y., & Chou, I. N. (2015). In vitro evaluation of inorganic and methyl mercury mediated cytotoxic effect on neural cells derived from different animal species. NeuroToxicology, 49, 124–132. [Link]

-

Dmytrukha, N. M., Lehkostup, L. A., & Herasimova, O. V. (2023). Application of cell culture for in vitro assessment of heavy metal compounds toxicity. Ukrainian Journal of Occupational Health, 19(Supplement), 416. [Link]

-

Shenker, B. J., Datar, S., Mansfield, K., & Shapiro, I. M. (1997). Induction of apoptosis in human T-cells by organomercuric compounds: a flow cytometric analysis. Toxicology and Applied Pharmacology, 143(2), 397–406. [Link]

-

Tähti, H., Toimela, T., & Salminen, L. (2003). Development of an in vitro blood-brain barrier model-cytotoxicity of mercury and aluminum. Toxicology in Vitro, 17(5-6), 613–619. [Link]

-

Chen, Y. W., Yang, C. Y., Huang, C. F., Hung, D. Z., & Chung, C. J. (2006). Methylmercury Induces Pancreatic Beta-Cell Apoptosis and Dysfunction. Chemical Research in Toxicology, 19(8), 1080–1085. [Link]

-

da Costa, M. B., de Oliveira, K. M. B., da Silva, J. F., Herculano, A. M., & do Nascimento, J. L. M. (2021). Methylmercury-induced cytotoxicity and oxidative biochemistry impairment in dental pulp stem cells: the first toxicological findings. PeerJ, 9, e11589. [Link]

-

Ceccatelli, S., Daré, E., & Moors, M. (2010). Cellular and Molecular Mechanisms Mediating Methylmercury Neurotoxicity and Neuroinflammation. Current Pharmaceutical Design, 16(33), 3686–3696. [Link]

-

Tchounwou, P. B., Ishaque, A. B., & Schneider, J. (2001). Mercury Induces Cytotoxicity and Transcriptionally Activates Stress Genes in Human Liver Carcinoma (HepG 2) Cells. International Journal of Molecular Sciences, 2(1), 161–172. [Link]

-

Farina, M., & Aschner, M. (2019). Methylmercury and brain development: A review of recent literature. Journal of Trace Elements in Medicine and Biology, 55, 143–150. [Link]

-

Zhang, L., Wang, X., & Liu, Y. (2013). In vitro modulation of mercury-induced rat liver mitochondria dysfunction. RSC Advances, 3(44), 21671–21679. [Link]

-

Fujimura, M., Usuki, F., & Sawada, M. (2018). Methylmercury causes epigenetic suppression of the tyrosine hydroxylase gene in an in vitro neuronal differentiation model. Biochemical and Biophysical Research Communications, 502(4), 435–441. [Link]

-

Stringari, J., Juarez, B. I., & Dafre, A. L. (2008). Methylmercury increases glutamate extracellular levels in frontal cortex of awake rats. ResearchGate. [Link]

-

Söderström, S., Ebendal, T., & Hall, A. K. (1993). In vitro toxicity of methyl mercury: effects on nerve growth factor (NGF)-responsive neurons and on NGF synthesis in fibroblasts. Pharmacology & Toxicology, 73(6), 343–350. [Link]

-

Sarafian, T., & Verity, M. A. (1986). "In Vitro" Effects of Methyl-Mercury on the Nervous System: A Neurotoxicologic Study. Journal of Neuropathology & Experimental Neurology, 45(3), 259–270. [Link]

-

Chen, Y. W., Huang, C. F., & Tsai, K. S. (2010). Inorganic mercury causes pancreatic beta-cell death via the oxidative stress-induced apoptotic and necrotic pathways. Toxicology and Applied Pharmacology, 243(3), 303–311. [Link]

-

Castoldi, A. F., Coccini, T., & Manzo, L. (2003). In vitro models for assessment of the neurotoxicity of methylmercury - Current state of knowledge. ResearchGate. [Link]

-

Zucker, R. M., Elstein, K. H., & Easterling, R. E. (1990). Flow cytometric analysis of the mechanism of methylmercury cytotoxicity. Cytometry, 11(8), 849–861. [Link]

-

Chen, Y. W., Chen, H. W., & Liu, S. H. (2020). Methylmercury Induces Mitochondria- and Endoplasmic Reticulum Stress-Dependent Pancreatic β-Cell Apoptosis via an Oxidative Stress-Mediated JNK Signaling Pathway. International Journal of Molecular Sciences, 21(24), 9579. [Link]

-

Li, Y., Zhang, Y., & Li, Y. (2022). Impact of methylmercury exposure on mitochondrial energetics in AC16 and H9C2 cardiomyocytes. ResearchGate. [Link]

-

Kumar, A., Kumar, A., & Chaturvedi, M. (2015). In vitro cytotoxicity assessment of two heavy metal salts in a fish cell line (RF). ResearchGate. [Link]

-

Belyaeva, E. A., Korotkov, S. M., & Saris, N. E. (2011). In vitro modulation of heavy metal-induced rat liver mitochondria dysfunction: a comparison of copper and mercury with cadmium. Journal of Trace Elements in Medicine and Biology, 25 Suppl 1, S63–S73. [Link]

-

Kumar, V., Kumar, A., & Sharma, B. (2018). An in vitro cytotoxic approach to assess the toxicity of heavy metals and their binary mixtures on hippocampal HT-22 cell line. Toxicology Letters, 282, 1–10. [Link]

-

Kumar, A., Kumar, A., & Chaturvedi, M. (2015). In vitro cytotoxicity assessment of two heavy metal salts in a fish cell line (RF). Cytotechnology, 67(5), 851–861. [Link]

-

Johnson, M., Nadeau, K., & Smith, E. (n.d.). Quantifiable heavy metal detection in immune cells. Stanford University. [Link]

Sources

- 1. Mechanisms of methylmercury-induced neurotoxicity: evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative analysis of in vitro neurotoxicity of methylmercury, mercury, cadmium, and hydrogen peroxide on SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylmercury induces acute oxidative stress, altering Nrf2 protein level in primary microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methylmercury and brain development: A review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular and Molecular Mechanisms Mediating Methylmercury Neurotoxicity and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methylmercury-Mediated Oxidative Stress and Activation of the Cellular Protective System [mdpi.com]

- 7. Oxidative Stress in Methylmercury-Induced Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]